2-Bromo-5-(piperidino)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(piperidino)thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 2-position and a piperidine ring at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(piperidino)thiophene typically involves the bromination of thiophene followed by the introduction of the piperidine ring. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromothiophene is then subjected to a nucleophilic substitution reaction with piperidine under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(piperidino)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products include biaryl or heteroaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(piperidino)thiophene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(piperidino)thiophene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The piperidine ring can enhance the compound’s binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromothiophene: Lacks the piperidine ring, making it less versatile in biological applications.
5-Bromo-2-(piperidino)thiophene: A positional isomer with potentially different reactivity and properties.
2-Chloro-5-(piperidino)thiophene: Substitutes chlorine for bromine, which may affect its reactivity and electronic properties.
Uniqueness: 2-Bromo-5-(piperidino)thiophene is unique due to the presence of both bromine and piperidine substituents, which confer distinct electronic and steric properties. This combination enhances its utility in various chemical reactions and applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H12BrNS |
---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)piperidine |
InChI |
InChI=1S/C9H12BrNS/c10-8-4-5-9(12-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
XNYGIBXXKVUCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.